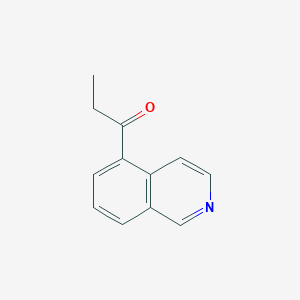

1-(Isoquinolin-5-YL)propan-1-one

Description

Contextual Significance of Isoquinoline (B145761) and Ketone Functionalities in Organic Chemistry Research

The isoquinoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net This structural motif is a cornerstone in the architecture of numerous natural products, particularly alkaloids, many of which exhibit significant biological activities. rsc.org Prominent examples include the vasodilator papaverine (B1678415) and the potent analgesic morphine, which features a reduced isoquinoline core. researchgate.netthieme-connect.de The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to the development of a wide array of synthetic isoquinoline derivatives with applications as antihypertensive agents, anesthetics, and even antiretroviral agents. researchgate.net The synthesis of isoquinolines is a mature field of organic chemistry, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions providing foundational routes to this heterocyclic system. wikipedia.orgorganicreactions.orgpharmaguideline.com Modern synthetic organic chemistry continues to produce novel, more efficient methods for the construction and functionalization of the isoquinoline ring. organic-chemistry.org

Ketones, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, are a fundamental functional group in organic chemistry. The polarity of the carbonyl group and the presence of lone pairs of electrons on the oxygen atom make ketones highly reactive and versatile intermediates in a vast number of chemical transformations. They can undergo nucleophilic addition reactions at the carbonyl carbon and reactions at the α-carbon, such as enolate formation. Ketones are also key components in many biologically active molecules and are involved in various metabolic processes. The combination of a ketone with a heterocyclic scaffold like isoquinoline can lead to compounds with unique electronic and steric properties, influencing their chemical reactivity and biological interactions. researchgate.net

Rationale for Scholarly Inquiry into 1-(Isoquinolin-5-YL)propan-1-one

The specific substitution pattern of this compound, with a propanoyl group at the 5-position of the isoquinoline ring, directs scientific interest towards its potential as a synthetic intermediate and as a candidate for biological evaluation. The position of substitution on the benzene ring of the isoquinoline can significantly influence the molecule's properties and its interactions with biological systems. For instance, derivatives of isoquinoline-5-carboxamide (B2513623) have been investigated in medicinal chemistry. sigmaaldrich.com

The rationale for the academic investigation of this compound is therefore multifold. Firstly, its synthesis provides a platform for exploring and refining methods for the C-acylation of isoquinoline, a reaction that can be challenging to control regioselectively. rsc.orgnih.gov Secondly, the presence of the ketone functionality offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives. These derivatives could then be screened for a wide range of biological activities, given the proven therapeutic potential of the isoquinoline scaffold. nih.govnih.gov For example, related quinoline (B57606) and isoquinoline derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1053656-01-1 | fluorochem.co.ukbldpharm.comchemenu.com |

| Molecular Formula | C₁₂H₁₁NO | chemenu.comchembk.com |

| Molecular Weight | 185.22 g/mol | chemenu.comchembk.com |

| IUPAC Name | This compound | fluorochem.co.ukchemenu.com |

| Predicted Boiling Point | 341.9±15.0 °C | chembk.com |

| Predicted Density | 1.123±0.06 g/cm³ | chembk.com |

| Predicted pKa | 4.36±0.13 | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-5-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHLCOLHKNWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695108 | |

| Record name | 1-(Isoquinolin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-01-1 | |

| Record name | 1-(Isoquinolin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profile of 1 Isoquinolin 5 Yl Propan 1 One

Mechanistic Studies of the Ketone Functional Group

The propan-1-one substituent attached to the isoquinoline (B145761) ring at the 5-position possesses a carbonyl group, which is a site of significant chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

Nucleophilic Addition Reactions to the Carbonyl Center

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon. ncert.nic.inmasterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent protonation of the resulting alkoxide ion yields the addition product. The general mechanism is initiated by the nucleophile attacking the partially positive carbonyl carbon, breaking the pi bond of the C=O group, and pushing the electrons onto the electronegative oxygen atom. youtube.com

This process can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile, increasing its nucleophilicity.

A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile (Reagent) | Product Type |

| Hydride ion (e.g., from NaBH₄, LiAlH₄) | Secondary alcohol |

| Organometallic reagents (e.g., Grignard, organolithium) | Tertiary alcohol |

| Cyanide ion (e.g., from HCN) | Cyanohydrin |

| Amines (R-NH₂) | Imine (Schiff base) |

| Water | Gem-diol (hydrate) (usually unstable) |

| Alcohols (R-OH) | Hemiketal/Ketal |

The reversibility of these reactions depends on the basicity of the nucleophile compared to the resulting alkoxide. Strong nucleophiles like Grignard reagents and hydride reagents lead to irreversible additions. masterorganicchemistry.com

Hydrogenation Mechanisms of Ketones

The ketone functional group in 1-(isoquinolin-5-yl)propan-1-one can be reduced to a secondary alcohol, 1-(isoquinolin-5-yl)propan-1-ol. This transformation is typically achieved through hydrogenation reactions.

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. The ketone is adsorbed onto the surface of the catalyst, where the addition of hydrogen occurs.

Alternatively, reduction can be accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. The mechanism involves the transfer of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide from a protic solvent. youtube.com

Carbon-Carbon Bond Hydrolysis and Cleavage Reactions

While carbon-carbon single bonds are generally stable, the bond adjacent to a carbonyl group (the α-carbon-carbonyl carbon bond) can be cleaved under specific conditions. dtu.dkresearchgate.net This is often observed in reactions like the retro-aldol reaction, where a β-hydroxy ketone is cleaved in the presence of a base to yield two carbonyl compounds. jove.com

For a simple ketone like this compound, direct hydrolysis of the C-C bond is not a typical reaction under standard hydrolytic conditions (acidic or basic aqueous solutions). quora.com However, oxidative cleavage of the C(CO)-C bond can be achieved using specific reagents or catalytic systems, often involving transition metals or electrochemical methods. researchgate.netacs.org These reactions can lead to the formation of a carboxylic acid (isoquinoline-5-carboxylic acid) and a smaller fragment from the ethyl group. The mechanism for such oxidative cleavages can be complex, potentially involving radical intermediates or the formation of α-dicarbonyl species. researchgate.net

Alpha-Carbon Reactivity and Enolization Processes

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity. msu.edulibretexts.org The hydrogens attached to the α-carbon (α-hydrogens) are acidic (pKa ≈ 19-20 for a typical ketone) due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comwizeprep.com

In this compound, the methylene (B1212753) group (-CH₂-) of the propyl chain contains two α-hydrogens. In the presence of a base, one of these protons can be abstracted to form a nucleophilic enolate ion. masterorganicchemistry.comquora.com

This enolate exists as a resonance hybrid, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. utdallas.edu While protonation on the oxygen leads to the formation of an enol (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond), the enolate typically reacts with other electrophiles at the α-carbon, which has a higher charge density in the highest occupied molecular orbital (HOMO). utdallas.eduwikipedia.orgblogspot.com

The formation of the enolate is a key step in many important carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation and alkylation reactions. libretexts.orgwizeprep.com For instance, the enolate of this compound can react with an alkyl halide in an Sₙ2 reaction to introduce a new alkyl group at the α-position.

Reactivity of the Isoquinoline Heterocyclic System

The isoquinoline ring system is an aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. slideshare.net The presence of the nitrogen atom makes the pyridine ring electron-deficient, while the benzene ring is comparatively more electron-rich. imperial.ac.uk

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. In isoquinoline, the benzene ring (carbocycle) is more reactive towards electrophiles than the electron-deficient pyridine ring. imperial.ac.ukquimicaorganica.org Under acidic conditions, which are common for many SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom is protonated, further deactivating the pyridine ring towards electrophilic attack.

Electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially at the C5 and C8 positions. shahucollegelatur.org.inyoutube.comgcwgandhinagar.com This regioselectivity is governed by the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed upon attack by the electrophile. Attack at C5 or C8 allows the positive charge to be delocalized over two resonance structures without disrupting the aromatic sextet of the pyridine ring, leading to a more stable intermediate compared to attack at C6 or C7. quimicaorganica.org

In the case of this compound, the existing propanoyl group at the C5 position will direct incoming electrophiles. The carbonyl group is an electron-withdrawing and deactivating group, which will further deactivate the isoquinoline ring system to electrophilic attack. It is a meta-directing group. Therefore, electrophilic substitution would be expected to occur at the positions meta to the C5 position. Considering the isoquinoline ring structure, the potential positions for substitution would be C4, C6, and C8. However, electrophilic attack on the pyridine ring (at C4) is generally disfavored. Thus, the most likely positions for further electrophilic substitution on this compound are C8 and to a lesser extent, C6.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-Nitro-1-(isoquinolin-5-yl)propan-1-one |

| Sulfonation | Fuming H₂SO₄ | This compound-8-sulfonic acid |

| Halogenation | Br₂, FeBr₃ | 8-Bromo-1-(isoquinolin-5-yl)propan-1-one |

Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring system is susceptible to nucleophilic substitution, primarily on the electron-deficient pyridine ring. youtube.comyoutube.com The nitrogen atom withdraws electron density, making the carbon atoms of the pyridine moiety, particularly C1 and C3, electrophilic and thus targets for nucleophilic attack. youtube.com

Generally, nucleophilic substitution on an unsubstituted isoquinoline molecule occurs preferentially at the C1 position. shahucollegelatur.org.in The attack of a nucleophile at C1 leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-type complex. This intermediate is stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom. quora.comquora.com Attack at the C3 position is also possible but typically less favored. The presence of a good leaving group, such as a halide, at the C1 position greatly facilitates nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org

In the case of this compound, the propanoyl group is located on the benzenoid ring. This acyl group is electron-withdrawing through its resonance and inductive effects. This withdrawal of electron density from the benzene ring further deactivates it towards electrophilic attack but also influences the pyridine ring, making it even more electron-deficient. This enhanced electron deficiency at the pyridine ring would be expected to increase its reactivity towards nucleophiles at the C1 position. For instance, the Chichibabin reaction, which involves amination with sodium amide, typically yields the 1-aminoisoquinoline. shahucollegelatur.org.in While specific experimental data for this reaction on this compound is not detailed in the available literature, the electronic properties of the 5-acyl substituent suggest that it would likely proceed, potentially at a rate influenced by the substituent's electron-withdrawing nature.

Table 1: Regioselectivity in Nucleophilic Substitution of Isoquinoline

| Position of Attack | Stability of Intermediate | Common Products |

|---|---|---|

| C1 | High (charge delocalized to nitrogen) | 1-Aminoisoquinoline, 1-Alkylisoquinolines |

Cyclization and Annulation Reactions involving the Isoquinoline Core

The carbonyl group of the propanone substituent in this compound provides a reactive handle for a variety of cyclization and annulation reactions, allowing for the construction of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is formed on the existing isoquinoline core, can proceed through various mechanisms, often leveraging the reactivity of both the substituent and the heterocyclic system itself.

For example, ketones can undergo condensation with various reagents to initiate ring formation. The α-protons of the propanoyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an electrophilic center within the same molecule (intramolecular cyclization) or in another molecule, leading to the construction of a new ring.

Furthermore, rhodium(III)-catalyzed C-H activation and annulation is a powerful method for building fused ring systems. researchgate.net In a related context, the annulation of isoquinolones with alkynes or other coupling partners demonstrates the utility of the isoquinoline scaffold in constructing polycyclic structures. researchgate.net While direct examples for this compound are scarce, syntheses starting from related aryl ketones and proceeding via rhodium-catalyzed C-H bond activation to form isoquinolines are well-documented, suggesting that the propanoyl group could be a key functionality in subsequent annulation strategies. organic-chemistry.org Another approach involves the reaction of enamines with benzynes to produce isoquinolines through a [4+2] cycloaddition, a process that can be applied to create complex derivatives. acs.orgorganic-chemistry.org

Visible-light-induced radical cascade cyclizations have also emerged as a modern tool for creating fused isoquinoline derivatives, such as the indolo[2,1-a]isoquinoline core. rsc.org These methods often exhibit high functional group tolerance and proceed under mild conditions, offering potential pathways for the elaboration of the this compound structure.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions described above proceed through various short-lived intermediates and high-energy transition states. The identification and characterization of these species are crucial for understanding reaction pathways and optimizing conditions.

In nucleophilic aromatic substitution reactions on the isoquinoline ring, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. quora.comquora.com For the attack at C1, this intermediate is particularly stable due to the effective delocalization of the negative charge onto the ring nitrogen.

In cyclization reactions involving the propanoyl side chain, the nature of the intermediates can vary widely. Base-catalyzed reactions would proceed through an enolate intermediate. Acid-catalyzed cyclizations, such as the Pictet-Spengler reaction for isoquinoline synthesis, involve the formation of an iminium ion as the key electrophilic intermediate that undergoes ring closure. shahucollegelatur.org.inwikipedia.org More complex, metal-catalyzed annulation reactions, for instance those using rhodium, may involve organometallic intermediates where the metal is coordinated to the isoquinoline nitrogen and has inserted into a C-H bond. researchgate.net

Modern computational chemistry provides powerful tools for investigating these fleeting species. youtube.com Density Functional Theory (DFT) calculations can be used to model the geometries and energies of reactants, products, intermediates, and transition states. ucsb.eduyoutube.com A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy barrier along the reaction coordinate. ucsb.edu While specific computational studies on the reactivity of this compound were not found, such methods are routinely applied to understand the favorability of certain reaction pathways, the stability of intermediates (e.g., comparing the energies of different Meisenheimer isomers), and the activation energies for different mechanistic steps in related heterocyclic systems. researchgate.net

Influence of Substituents on Reaction Selectivity and Kinetics

The nature and position of substituents on the isoquinoline ring have a profound impact on the molecule's reactivity, selectivity, and reaction kinetics. The propanoyl group at the C5 position of this compound exerts a significant electronic influence.

The propanoyl group is a classic electron-withdrawing group (EWG). Its effects can be summarized as follows:

Effect on Electrophilic Aromatic Substitution (EAS): The isoquinoline ring undergoes electrophilic substitution, such as nitration or sulfonation, on the benzene ring, typically at positions C5 and C8. youtube.com The propanoyl group at C5 is a deactivating group for EAS due to its electron-withdrawing nature. It will decrease the rate of electrophilic attack compared to unsubstituted isoquinoline. Furthermore, as a meta-directing group, it would direct any incoming electrophile to the C7 position and, to a lesser extent, potentially influence the C5/C8 selectivity in more complex scenarios.

Effect on Nucleophilic Aromatic Substitution (NAS): The pyridine ring of isoquinoline is inherently electron-deficient and thus activated for nucleophilic attack. youtube.com An EWG on the fused benzene ring, such as the 5-propanoyl group, further withdraws electron density from the entire ring system. This enhances the electrophilicity of the pyridine ring carbons, particularly C1. Consequently, this compound is expected to be more reactive towards nucleophiles in SNAr reactions at the C1 position compared to unsubstituted isoquinoline. The kinetics of the reaction would be accelerated, although steric effects could play a role depending on the nature of the nucleophile. quora.com

Table 2: General Influence of Substituents on Isoquinoline Reactivity

| Substituent Type at C5 | Effect on Benzene Ring (EAS) | Effect on Pyridine Ring (NAS at C1) | Example Substituent |

|---|---|---|---|

| Electron-Donating Group (EDG) | Activating, Ortho/Para-directing | Deactivating | -OH, -NH2 |

| Electron-Withdrawing Group (EWG) | Deactivating, Meta-directing | Activating | -NO2, -CN, -C(O)R |

The propanoyl group falls into the EWG category, and its presence is therefore predicted to significantly activate the C1 position for reactions like the Chichibabin amination or substitution of a leaving group.

Spectroscopic Data for this compound Remains Elusive in Publicly Accessible Databases

A comprehensive search of available scientific literature and chemical databases has not yielded specific experimental spectroscopic data for the chemical compound this compound. Despite targeted queries for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no publicly accessible primary or secondary sources containing the detailed characterization required for a thorough analysis could be located.

The structural elucidation of a novel or synthesized compound like this compound would typically rely on a suite of advanced spectroscopic techniques. These methods provide a molecular fingerprint, allowing chemists to confirm the compound's identity, purity, and three-dimensional structure. The requested detailed analysis, including ¹H NMR for mapping the proton environments, ¹³C NMR for defining the carbon backbone, 2D NMR techniques (COSY, HSQC, HMBC) for establishing connectivity, and high-resolution mass spectrometry for precise molecular weight and fragmentation patterns, is fundamental to modern chemical research.

While general principles of these spectroscopic methods are well-established, their application to a specific molecule like this compound generates a unique dataset. For instance, the chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, which is dictated by the specific arrangement of atoms and functional groups within the isoquinoline and propanone moieties. Similarly, the fragmentation pattern in a mass spectrum is a characteristic outcome of the molecule's stability and the relative strengths of its chemical bonds under ionization.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the case of 1-(Isoquinolin-5-YL)propan-1-one, MS/MS analysis would provide valuable information about its molecular framework and the connectivity of its constituent atoms.

The fragmentation process in MS/MS is typically initiated by colliding the protonated molecule [M+H]⁺ with an inert gas. For this compound, with a molecular weight of 185.23 g/mol , the precursor ion would be m/z 186.23. The subsequent fragmentation would likely proceed through several characteristic pathways, dictated by the stability of the resulting fragments.

A primary fragmentation event would be the cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the formation of a stable acylium ion. This would result in the loss of an ethyl radical (•C₂H₅), producing a prominent peak at m/z 157. This fragment, the 5-isoquinolinoyl cation, is resonance-stabilized, making this a favorable fragmentation pathway.

Another significant fragmentation pathway would involve the loss of the entire propanone side chain. This would occur via cleavage of the bond between the isoquinoline (B145761) ring and the carbonyl group, resulting in the formation of an isoquinolinium ion (m/z 129) and a neutral propanone molecule. Further fragmentation of the isoquinoline ring system could also occur, yielding smaller, characteristic ions that can help to confirm the identity of the compound.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss |

| 186.23 | [M+H-C₂H₅]⁺ | 157 | Ethyl radical |

| 186.23 | [M+H-C₃H₅O]⁺ | 129 | Propanone |

Note: This table is based on predicted fragmentation patterns and would require experimental verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Ring Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would be characterized by several key absorption bands that are indicative of its structure.

The most prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an aryl ketone, this band is typically observed in the range of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic isoquinoline ring system would likely shift this absorption to a lower wavenumber, due to a decrease in the double bond character of the C=O bond.

The spectrum would also display a series of absorption bands corresponding to the vibrations of the isoquinoline ring. The C=C stretching vibrations of the aromatic ring would appear in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations would give rise to a pattern of bands in the fingerprint region (900-650 cm⁻¹), which can be diagnostic of the substitution pattern of the isoquinoline ring.

The aliphatic C-H stretching vibrations of the ethyl group would be present just below 3000 cm⁻¹, typically in the range of 2980-2850 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680-1660 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Aromatic C-H | Out-of-plane bending | 900-650 |

Note: The exact positions of these bands can be influenced by the molecular environment and sample state.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Complementary Vibrational Data

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic ring. azom.com

The Raman spectrum of this compound would show strong bands for the aromatic ring vibrations. The symmetric "ring breathing" mode of the isoquinoline nucleus would be a particularly prominent feature. The C=O stretch, while also present, would likely be weaker than in the FT-IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS could be employed to obtain a much more sensitive measurement of the vibrational modes of this compound, potentially allowing for the detection of subtle spectral features that might not be observable in a conventional Raman spectrum. The orientation of the molecule on the SERS substrate would influence which vibrational modes are enhanced, providing additional structural information.

Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the conjugated π-electron system of the isoquinoline ring and the propanone side chain.

The spectrum would be expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The isoquinoline ring itself has a complex series of π → π* transitions. The attachment of the propanone group extends the conjugation, which would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline.

The n → π* transition of the carbonyl group is typically weak and may be obscured by the stronger π → π* absorptions. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Isoquinoline ring and conjugated system | 220-350 |

| n → π | Carbonyl group | > 300 (weak) |

Note: The exact λmax values and molar absorptivities would depend on the solvent used for the measurement.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The preferred conformation of the propanone side chain relative to the isoquinoline ring. This would reveal the dihedral angle between the plane of the carbonyl group and the plane of the aromatic ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, π-π stacking, or van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the compound.

While no published crystal structure for this compound is currently available, data from closely related structures, such as other acylated isoquinolines, could provide a model for its expected solid-state conformation and packing.

Computational and Theoretical Chemistry Studies of 1 Isoquinolin 5 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular geometry, and energy of a compound, providing deep insights into its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT typically employs the self-consistent field (SCF) method to optimize molecular geometries and calculate various electronic parameters such as molecular orbital energies, bond lengths, bond angles, and dipole moments.

For a molecule like 1-(isoquinolin-5-YL)propan-1-one, a typical DFT study would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its vibrational spectra (e.g., IR and Raman).

Electronic Property Calculation: Determining properties like electrostatic potential maps to identify electron-rich and electron-poor regions.

The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G(d,p)).

Ab Initio Methods for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer high levels of accuracy, though often at a significant computational cost. They are crucial for obtaining precise energetic and structural information, especially for systems where DFT might be less reliable. A high-level ab initio study on this compound could provide benchmark data for its heat of formation, isomerization energies, and electronic state energies.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. A key application of MO theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The characteristics of these frontier orbitals are critical for predicting a molecule's reactivity:

HOMO: This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: This orbital relates to the molecule's ability to accept electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

An FMO analysis of this compound would calculate the energies and visualize the spatial distribution of its HOMO and LUMO, highlighting the most probable sites for nucleophilic and electrophilic attack.

| Orbital | Description | Predicted Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron donation (Nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptance (Electrophilicity) |

| Energy Gap | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

Theoretical Investigation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This involves locating transition states and calculating the energy barriers associated with them.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A transition state (TS) is the highest energy point along a reaction pathway, representing the barrier that must be overcome for reactants to convert into products. Computational methods can locate the precise geometry of a TS. Once a transition state is identified (characterized by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed visualization of the molecular transformations occurring during the reaction.

| Parameter | Definition | Significance |

| Transition State (TS) | The highest energy structure along the reaction coordinate. | Represents the energy barrier to reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the reaction rate; a lower Ea means a faster reaction. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants to products via the transition state. | Confirms the connection between reactants, TS, and products. |

| Reaction Enthalpy (ΔH) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

Molecular Electron Density Theory (MEDT) for Reactivity Understanding

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. encyclopedia.pubmdpi.com This theory is built upon the analysis of the electron density distribution at the ground state and its capability to change along a reaction pathway. mdpi.com Key concepts within MEDT include the analysis of conceptual DFT (CDFT) indices, the topological analysis of the Electron Localization Function (ELF), and Bonding Evolution Theory (BET).

For this compound, MEDT can be hypothetically applied to predict its reactivity in various organic reactions, such as cycloadditions or nucleophilic/electrophilic attacks. The isoquinoline (B145761) ring system, with its nitrogen heteroatom and aromatic character, presents multiple potential sites for reaction. The propan-1-one substituent further influences the electronic distribution.

A hypothetical analysis of this compound using MEDT would involve:

Conceptual DFT Analysis: Calculation of global and local reactivity indices such as electrophilicity, nucleophilicity, and dual descriptors would identify the most reactive sites within the molecule. The nitrogen atom is expected to be a nucleophilic center, while the carbonyl carbon would be an electrophilic site. The aromatic carbons of the isoquinoline ring would exhibit varying degrees of nucleophilicity and electrophilicity.

Electron Localization Function (ELF) Analysis: An ELF analysis would provide a quantitative description of the bonding, lone pairs, and delocalized electrons. This would help in understanding the electronic structure of the ground state and how it might be predisposed to certain types of reactions. For instance, the analysis could reveal the extent of electron delocalization in the isoquinoline ring and its influence on the propanone side chain.

Bonding Evolution Theory (BET) Analysis: In a hypothetical reaction, for example, a [3+2] cycloaddition involving the isoquinoline ring, BET analysis would elucidate the detailed mechanism of bond formation. rsc.orgmdpi.com It would reveal whether the bond-forming processes are concerted or stepwise and would characterize the nature of the transition states. rsc.org

Table 1: Hypothetical Conceptual DFT Reactivity Indices for this compound

| Index | Value | Interpretation |

| Electronegativity (χ) | 3.5 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 5.2 eV | Relatively stable electron cloud. |

| Global Electrophilicity (ω) | 1.18 eV | Moderate electrophile. |

| Global Nucleophilicity (N) | 3.1 eV | Good nucleophile. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior and potential biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the potential energy surface of a molecule and its dynamic behavior over time. mdpi.com

A conformational analysis of this compound would likely focus on the rotation around the single bond connecting the propan-1-one side chain to the isoquinoline ring. This rotation would give rise to different conformers with varying energies. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Molecular dynamics simulations can provide a more detailed picture of the molecule's flexibility by simulating the atomic motions over time. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules interact with the solute and influence its conformation. This is particularly important for understanding its behavior in a biological environment.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° | 2.5 | 5 |

| B | 60° | 0.8 | 30 |

| C | 120° | 0.0 | 50 |

| D | 180° | 1.5 | 15 |

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data for structure verification and characterization. For this compound, theoretical calculations can provide valuable insights into its expected NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared to experimental spectra, can aid in the assignment of signals and confirm the molecular structure. A study on a similar compound, 1-(4-phenylquinolin-2-yl)propan-1-one, demonstrated good agreement between calculated and experimental NMR data. nih.govacs.org

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, key vibrational modes would include the C=O stretching of the ketone, C=N stretching of the isoquinoline ring, and various C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C=O-CH₂) | 3.35 | 3.32 |

| ¹³C NMR (δ, ppm, C=O) | 198.5 | 198.2 |

| IR (cm⁻¹, C=O stretch) | 1705 | 1701 |

| UV-Vis (λmax, nm) | 285 | 288 |

Chemoinformatics and Computational Tools for Chemical Space Exploration

Chemoinformatics and various computational tools are essential for exploring the vast chemical space and for designing new molecules with desired properties. For this compound, these tools can be employed for several purposes:

Pharmacophore Modeling: If this compound is being investigated for potential biological activity, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for activity. This information can then be used to search databases for other molecules with similar pharmacophores.

Virtual Screening: Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity of this compound to a specific biological target, such as an enzyme or a receptor.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This is crucial in the early stages of drug discovery to identify potential liabilities.

Table 4: Hypothetical Chemoinformatics Predictions for this compound

| Property | Predicted Value | Tool/Method |

| LogP | 2.8 | ALOGPS |

| Aqueous Solubility | -3.5 log(mol/L) | ESOL |

| hERG Inhibition | Low risk | hERG Predictor |

| Blood-Brain Barrier Penetration | High | BBB Predictor |

Advanced Synthetic Applications and Method Development Inspired by 1 Isoquinolin 5 Yl Propan 1 One

Design and Synthesis of Structurally Related Analogues

The core structure of 1-(isoquinolin-5-yl)propan-1-one, featuring a propionyl group attached to the isoquinoline (B145761) core, has inspired the synthesis of a diverse array of analogues. These efforts aim to explore the structure-activity relationships of isoquinoline-based compounds by introducing various substituents and modifications. researchgate.net General strategies for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide a foundational toolkit, though they are often limited to electron-rich systems. researchgate.net Consequently, modern synthetic efforts have focused on developing more versatile and efficient protocols. researchgate.net

A notable example involves the synthesis of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, which share the isoquinoline core. nih.gov These compounds have been synthesized through domino reactions between 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes. nih.gov This approach has allowed for the introduction of various functional groups at the C2 position, including aldehydes, nitriles, and carboxylates, leading to a library of analogues with potential antiproliferative activity. nih.gov

Furthermore, the development of novel catalytic systems has expanded the accessible chemical space for isoquinoline analogues. For instance, palladium-catalyzed reactions under microwave irradiation have been employed to synthesize a variety of substituted isoquinolines in good yields. researchgate.net Another innovative approach involves the nickel-catalyzed denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes to form axially chiral isoquinolones. nih.gov These methods highlight the ongoing efforts to create structurally diverse isoquinoline derivatives inspired by core structures like this compound.

Table 1: Examples of Synthesized Isoquinoline Analogues and Methodologies

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carbaldehydes | 1-Benzoyl-3,4-dihydroisoquinolines, Acrolein | Domino reaction | Not specified | nih.gov |

| 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carbonitriles | 1-Benzoyl-3,4-dihydroisoquinolines | Boiling trifluoroethanol | Not specified | nih.gov |

| Axially Chiral Isoquinolones | 1,2,3-Benzotriazin-4(3H)-ones, Bulky internal alkynes | Ni(0)/bis(oxazoline) catalyst | Excellent yields | nih.gov |

| Substituted Isoquinolines | Appropriate starting materials | Palladium catalyst, Microwave irradiation | Good yields | researchgate.net |

Development of Asymmetric Synthesis Methodologies

The inherent chirality of many biologically active isoquinoline alkaloids has driven the development of asymmetric synthetic methods to access enantiomerically pure compounds. While traditional methods often yield racemic mixtures, modern asymmetric synthesis offers pathways to single enantiomers, which can have distinct pharmacological profiles. nih.gov The structural motif of this compound, with its potential for a stereocenter at the carbon bearing the hydroxyl group upon reduction, makes it a relevant model for the application of such methodologies.

One prominent strategy in asymmetric synthesis is the use of chiral catalysts. For instance, a chiral disulfonimide has been shown to catalyze a redox cyclization reaction to produce chiral isoquinolinonaphthyridines with good to high yields and enantiomeric ratios up to 92:8. rsc.org Another example is the use of a Ni(0)/bis(oxazoline) catalyst system for the asymmetric denitrogenative transannulation to form axially chiral isoquinolones with excellent stereoselectivities. nih.gov

Biocatalysis has also emerged as a powerful tool. The enantioselective reduction of a ketone to a chiral alcohol intermediate was a key step in the synthesis of the oncological drug Lorlatinib, highlighting the utility of biocatalysts in generating chiral building blocks. nih.gov Furthermore, the synthesis of Duvelisib involved a salt resolution with D-tartaric acid to enhance the enantiopurity of a chiral isoquinoline intermediate. nih.gov These examples underscore the diverse strategies available for the asymmetric synthesis of complex molecules inspired by the isoquinoline framework.

Table 2: Asymmetric Synthesis Methodologies for Isoquinoline-Related Compounds

| Target Compound/Intermediate | Method | Catalyst/Reagent | Enantiomeric Ratio/Excess | Reference |

| Chiral Isoquinolinonaphthyridines | Redox cyclization | Chiral disulfonimide | up to 92:8 er | rsc.org |

| Axially Chiral Isoquinolones | Denitrogenative transannulation | Ni(0)/bis(oxazoline) | Excellent | nih.gov |

| Chiral Alcohol Intermediate for Lorlatinib | Enantioselective reduction | Biocatalyst | Not specified | nih.gov |

| Chiral Isoquinoline Intermediate for Duvelisib | Salt resolution | D-tartaric acid | Enhanced enantiopurity | nih.gov |

Mechanistic Insights for Broader Synthetic Utility

Understanding the reaction mechanisms underlying the synthesis of isoquinoline derivatives is crucial for optimizing existing methods and developing new, more efficient transformations. Mechanistic studies provide insights into the factors controlling reactivity and selectivity, which can be applied to a broader range of synthetic challenges. researchgate.net

For example, in the asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine, a compound structurally related to isoquinolines, mechanistic studies revealed a complex reaction pathway involving at least eight synthetic steps. The use of Ni(II) complexes was found to be essential for the reaction to proceed, highlighting the critical role of the metal catalyst in facilitating the transformation. rsc.org

Density Functional Theory (DFT) calculations have also been employed to elucidate the transition states in key annulation steps, as seen in the nickel-catalyzed synthesis of axially chiral isoquinolones. nih.gov Such computational insights help to rationalize the observed stereoselectivities and can guide the design of more effective catalysts and substrates. nih.gov

The study of tandem reactions, where multiple bond-forming events occur in a single operation, also provides valuable mechanistic information. The development of a tandem reaction to produce aminotetrahydroisoquinolines in good yields and with excellent diastereoselectivities showcases the power of this approach. researchgate.net Mechanistic analysis of such reactions can pinpoint crucial factors like stoichiometry and the nature of the reactants, enhancing their potential for broader synthetic applications. researchgate.net These mechanistic investigations, while not directly on this compound, provide a framework for understanding and predicting the behavior of related synthetic transformations.

Future Research Directions

Exploration of Undiscovered Reactivity Modes

The molecular architecture of 1-(isoquinolin-5-yl)propan-1-one offers several avenues for exploring novel chemical transformations. Future research should systematically investigate the reactivity at three key positions: the propanone side chain, the isoquinoline (B145761) core, and the interface between these two fragments.

The carbonyl group of the propanone moiety is a prime site for a variety of chemical modifications. Standard ketone chemistries, such as reduction to the corresponding alcohol, reductive amination to introduce new nitrogen-containing functional groups, and aldol (B89426) condensation to form larger carbon skeletons, could be explored. Furthermore, the α-carbon to the carbonyl group presents an opportunity for enolate chemistry, enabling alkylation, acylation, and other carbon-carbon bond-forming reactions.

The isoquinoline ring system itself is known for its diverse reactivity. nih.gov While electrophilic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions under strongly acidic conditions, the presence of the propanone group at the C5 position may influence the regioselectivity of such reactions. nih.gov Nucleophilic attack is favored at the C1 position, and this reactivity could be exploited for the introduction of various substituents. nih.gov The nitrogen atom of the isoquinoline ring can be quaternized to form isoquinolinium salts, which can then undergo further reactions. nih.gov

Integration of Novel Catalytic Systems

Modern synthetic chemistry offers a vast toolbox of catalytic systems that could be applied to the synthesis and functionalization of this compound. The development of efficient and selective catalytic methods will be crucial for accessing derivatives with diverse functionalities and for enabling the scalable production of this compound.

Transition metal catalysis has proven to be a powerful tool for the synthesis of isoquinoline derivatives. acs.org Catalysts based on palladium, rhodium, nickel, copper, iridium, and ruthenium have been successfully employed in a variety of C-H activation, cross-coupling, and annulation reactions to construct the isoquinoline scaffold. semanticscholar.orgresearchgate.net Future work could focus on adapting these catalytic systems for the direct functionalization of the isoquinoline core of this compound. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl, alkyl, or other functional groups at specific positions on the isoquinoline ring. Rhodium- and ruthenium-catalyzed C-H activation/annulation strategies could provide access to more complex, fused heterocyclic systems.

Organocatalysis represents another promising avenue for the asymmetric functionalization of this compound. Chiral organocatalysts could be employed to control the stereochemistry of reactions at the propanone side chain, for example, in asymmetric aldol or Michael addition reactions.

Advanced Multiscale Computational Modeling

Computational modeling provides a powerful lens for understanding and predicting the chemical behavior of molecules. The application of advanced multiscale computational modeling to this compound can accelerate the discovery of its properties and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.govacs.orgresearchgate.net This can provide insights into its reactivity, stability, and potential reaction mechanisms. For example, DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack, to calculate reaction barriers, and to model the interaction of the molecule with catalysts.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful for understanding its behavior in complex environments and for designing derivatives with specific binding properties.

Development of High-Throughput Synthetic and Characterization Methodologies

To fully explore the chemical space around this compound, the development of high-throughput synthetic and characterization methodologies is essential. These approaches will enable the rapid generation and screening of libraries of derivatives, accelerating the discovery of compounds with desired properties.

High-throughput synthesis can be achieved through the use of automated synthesis platforms and parallel reaction formats. This would allow for the systematic variation of the substituents on both the isoquinoline core and the propanone side chain. For example, a library of derivatives could be generated by reacting this compound with a diverse set of building blocks using a panel of different catalytic systems.

Rapid characterization of these compound libraries can be accomplished using high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These methods can provide rapid confirmation of the identity and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Isoquinolin-5-YL)propan-1-one, and how can reaction efficiency be maximized?

- Methodological Answer : Multi-step synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Reaction efficiency can be improved by optimizing catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (e.g., dichloromethane or toluene). Purification via column chromatography or recrystallization is critical. Characterization should include -NMR, -NMR, and HPLC to confirm purity (>95%) .

Q. How should researchers characterize the structural identity of this compound to ensure reproducibility?

- Methodological Answer : Use spectroscopic techniques (NMR, IR, MS) and single-crystal X-ray diffraction (SCXRD) for unambiguous confirmation. For SCXRD, refine structures using programs like SHELXL, ensuring data-to-parameter ratios >10 and R-factors <0.04. Include crystallographic data in supporting information .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products and quantify using validated calibration curves. Store the compound in inert atmospheres (argon) at -20°C to minimize oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) be applied to predict the reactivity or biological activity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to model electronic properties. For docking studies, use AutoDock Vina with protein targets (e.g., kinases) and validate results with in vitro assays (IC₅₀ determinations). Compare binding affinities to known inhibitors .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate using reference compounds. Perform meta-analyses to identify variables (e.g., solvent effects, purity). Use statistical tools like ANOVA to assess reproducibility .

Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity?

- Methodological Answer : Administer the compound (oral/i.v.) in rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and AUC. For toxicity, conduct OECD 423 acute toxicity tests and histopathological examinations. Include positive/negative controls .

Guidance for Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.